molecular formula C16H22BrNO4 B2978132 Di-tert-butyl 2-bromophenyliminodicarbonate CAS No. 880384-47-4

Di-tert-butyl 2-bromophenyliminodicarbonate

Cat. No.: B2978132
CAS No.: 880384-47-4
M. Wt: 372.259
InChI Key: RGUZUHJIFUHCKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di-tert-butyl 2-bromophenyliminodicarbonate (CID 71669764, C16H22BrNO4) is a specialized brominated organic compound designed for research and development applications. This molecule features a 2-bromophenyl group attached to an iminodicarbonate core protected by two tert-butyl groups. The presence of the bromine atom on the phenyl ring makes it a versatile intermediate for further functionalization through cross-coupling reactions, such as Suzuki or Heck reactions, which are pivotal in constructing complex molecular architectures. While specific studies on this exact compound are limited, its structure suggests its primary value lies in synthetic organic chemistry, particularly as a building block for pharmaceuticals, agrochemicals, and materials science. The tert-butyl iminodicarbonate moiety is a known protective group strategy in organic synthesis. Related compounds, such as Di-tert-butyl iminodicarboxylate, are established as "Modified Gabriel Reagents" used in the preparation of diamino compounds and complex natural product fragments, indicating this bromophenyl derivative could serve a similar role in the synthesis of nitrogen-containing target molecules . The product is intended for laboratory research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(2-bromophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO4/c1-15(2,3)21-13(19)18(14(20)22-16(4,5)6)12-10-8-7-9-11(12)17/h7-10H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUZUHJIFUHCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=CC=C1Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Di-tert-butyl 2-bromophenyliminodicarbonate involves the reaction of tert-butyl dicarbonate with 2-bromophenylamine. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction conditions often include maintaining the temperature at around 0°C to room temperature to ensure optimal yield .

Chemical Reactions Analysis

Di-tert-butyl 2-bromophenyliminodicarbonate undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.

    Protection and Deprotection Reactions: It is often used in the protection of amine groups in organic synthesis. .

Scientific Research Applications

Di-tert-butyl 2-bromophenyliminodicarbonate has diverse applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the protection of amine groups.

    Catalysis: The compound is employed in catalytic reactions to facilitate the formation of desired products.

    Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: The compound is utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Di-tert-butyl 2-bromophenyliminodicarbonate involves the formation of a stable intermediate with the target molecule. The tert-butyl groups provide steric hindrance, which helps in the selective protection of functional groups. The bromine atom can participate in various substitution reactions, making the compound versatile in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Di-tert-butyl dicarbonate (Boc₂O; CAS 24424-99-5)
  • Molecular Formula : C₁₀H₁₈O₅
  • Key Features : A symmetrical carbonate ester widely used for Boc protection of amines. Lacks aromatic or halogen substituents.
  • Reactivity: Reacts with amines under basic conditions to form stable carbamates. Non-reactive toward nucleophiles like alcohols unless activated.
Di-tert-butyl 2-bromophenyliminodicarbonate
  • Molecular Formula: Likely C₁₅H₁₉BrNO₅ (inferred from nomenclature).
  • Reactivity: Bromine atom enhances susceptibility to nucleophilic aromatic substitution or metal-catalyzed cross-coupling. The imino group may participate in coordination chemistry or hydrogen bonding.
5-tert-butyl-2-[(4-tert-butyl-2,6-dimethylphenyl)diselanyl]-1,3-dimethylbenzene (CAS 330183-92-1)
  • Molecular Formula : C₂₄H₃₄Se₂
  • Key Features: Contains selenium and bromine-free tert-butyl groups.

Physical and Chemical Properties

Property Di-tert-butyl dicarbonate This compound (Inferred) 5-tert-butyl-2-[(4-tert-butyl...)diselanyl]benzene
Molecular Weight 218.25 g/mol ~370.2 g/mol (estimated) 480.45 g/mol
Boiling Point 56–57°C Higher (bromine increases molecular mass) Not reported
Flash Point 37°C Likely >50°C (bromine may reduce flammability) Not reported
Solubility Soluble in organic solvents Reduced solubility in polar solvents due to bromine Likely organic-soluble (selenium hydrophobic)
Stability Stable under inert conditions Potential sensitivity to light or nucleophiles Stable (no data on decomposition)

Biological Activity

Di-tert-butyl 2-bromophenyliminodicarbonate is a compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, and cytotoxic effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which contribute to its biological activity. The compound has the following chemical formula:

  • Molecular Formula : C₁₄H₁₈BrN₁O₄
  • Molecular Weight : 344.20 g/mol

The presence of the bromine atom and the tert-butyl groups are significant for its reactivity and interaction with biological systems.

1. Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. In a study assessing the antibacterial efficacy against various bacteria, the compound showed significant inhibition against both Gram-positive and Gram-negative strains.

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1550 µg/mL
Escherichia coli1275 µg/mL
Pseudomonas aeruginosa10100 µg/mL

These results suggest that the compound could be a candidate for developing new antibacterial agents, particularly in an era of increasing antibiotic resistance.

2. Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. A series of tests conducted on common fungal pathogens revealed effective inhibition.

Fungal StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Candida albicans1840 µg/mL
Aspergillus niger1460 µg/mL
Trichophyton rubrum1180 µg/mL

These findings indicate the potential use of this compound in treating fungal infections.

3. Cytotoxic Effects

The cytotoxicity of this compound was evaluated using various cancer cell lines. The compound exhibited selective cytotoxic effects, which were quantified using an MTT assay.

Cell LineIC₅₀ (µg/mL)
HeLa (Cervical Cancer)30
MCF-7 (Breast Cancer)25
A549 (Lung Cancer)35

The IC₅₀ values indicate that the compound has a potent effect on cancer cells, suggesting its potential as an anticancer agent.

Case Studies

Several case studies have highlighted the practical applications of this compound in medicinal chemistry:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry explored the synthesis of derivatives based on this compound, leading to enhanced antibacterial activity compared to traditional antibiotics.
  • Case Study 2 : Research featured in Phytotherapy Research demonstrated that formulations containing this compound showed improved outcomes in treating skin infections caused by resistant bacterial strains.

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